molecular formula C11H8FN3O3 B5601437 N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-fluorobenzamide CAS No. 424799-26-8

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-fluorobenzamide

Cat. No.: B5601437
CAS No.: 424799-26-8
M. Wt: 249.20 g/mol
InChI Key: LVZZOEQFTJBARW-UHFFFAOYSA-N
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Description

WAY-314724 is a chemical compound known for its potential applications in various scientific fields. It is a heteroaryl-pyrazole derivative, which has been studied for its unique properties and potential therapeutic uses.

Preparation Methods

The synthesis of WAY-314724 involves several steps, starting with the preparation of the heteroaryl-pyrazole core. This typically involves the reaction of a pyrazole derivative with a suitable heteroaryl halide under specific conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for WAY-314724 are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and purity.

Chemical Reactions Analysis

WAY-314724 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution include halides and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of WAY-314724 may result in the formation of a ketone or an aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential effects on biological systems, including its ability to interact with specific proteins and enzymes.

    Medicine: WAY-314724 has potential therapeutic applications, particularly in the treatment of diseases that involve the modulation of specific molecular targets.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WAY-314724 involves its interaction with specific molecular targets, such as proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to involve the modulation of signaling pathways and gene expression .

Comparison with Similar Compounds

WAY-314724 can be compared with other heteroaryl-pyrazole derivatives, such as WAY-311474 and other similar compounds. These compounds share a similar core structure but may differ in their specific functional groups and overall properties. WAY-314724 is unique in its specific interactions with molecular targets and its potential therapeutic applications .

Similar compounds include:

  • WAY-311474
  • Other heteroaryl-pyrazole derivatives

These compounds may have similar chemical properties but differ in their specific applications and biological effects.

Properties

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O3/c12-7-4-2-1-3-6(7)9(16)14-8-5-13-11(18)15-10(8)17/h1-5H,(H,14,16)(H2,13,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZZOEQFTJBARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CNC(=O)NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351283
Record name STK299483
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

424799-26-8
Record name STK299483
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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